Cas no 4959-35-7 ((E)-limoneneoxide,trans-1,2-epoxy-p-menth-8-ene,trans-limoneneepoxide,(E)-limoneneoxide)

(E)-limoneneoxide,trans-1,2-epoxy-p-menth-8-ene,trans-limoneneepoxide,(E)-limoneneoxide structure
4959-35-7 structure
Product Name:(E)-limoneneoxide,trans-1,2-epoxy-p-menth-8-ene,trans-limoneneepoxide,(E)-limoneneoxide
CAS-nummer:4959-35-7
MF:C10H16O
MW:152.233443260193
CID:932503
PubChem ID:8029780
Update Time:2025-04-19

(E)-limoneneoxide,trans-1,2-epoxy-p-menth-8-ene,trans-limoneneepoxide,(E)-limoneneoxide Chemische en fysische eigenschappen

Naam en identificatie

    • (E)-limoneneoxide,trans-1,2-epoxy-p-menth-8-ene,trans-limoneneepoxide,(E)-limoneneoxide
    • (E)-Limonene oxide
    • 7-Oxabicyclo(4.1.0)heptane, 1-methyl-4-(1-methylethenyl)-, (1R,4S,6S)-
    • trans-1,2-Epoxy-p-menth-8-ene
    • trans-1,2-Limonene epoxide
    • trans-1,2-limonene oxide
    • trans-Limonen oxide
    • trans-Limonen-1,2-epoxide
    • trans-Limonene epoxide
    • trans-Limonene oxide
    • trans-Limonene oxyde
    • trans-Limonene-1,2-epoxide-
    • trans-limonene-1,2-oxide
    • UNII-9HCX9R999Q
    • 42477-94-1
    • (1R,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
    • cis-(S)-4-Isopropenyl-1-methylcyclohexene 1,2-epoxide
    • (-)-(1R,4S)-limonene-1,2- epoxide
    • trans-(-)-1,2-Epoxy-p-menth-8-ene
    • 4959-35-7
    • (1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
    • Limonene oxide, trans-(-)-
    • AKOS022173121
    • DTXSID00195263
    • (S)-(-)-Limonene oxide
    • A918481
    • CCEFMUBVSUDRLG-LPEHRKFASA-N
    • (1R)-trans-Limonene oxide
    • Q27272568
    • (-)-trans-Limonene oxide
    • FEMA No. 4656, trans-(-)-
    • 7-Oxabicyclo(4.1.0)heptane, 1-methyl-4-(1-methylethenyl)-, (1R-(1alpha,4beta,6alpha))-
    • 9HCX9R999Q
    • rel-(1R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
    • SCHEMBL5526200
    • DTXSID101017702
    • trans-(-)-limonene oxide
    • (S)-(-)-1,2-Limonene oxide
    • 7-OXABICYCLO(4.1.0)HEPTANE, 1-METHYL-4-(1-METHYLETHENYL)-, (1R-(1.ALPHA.,4.BETA.,6.ALPHA.))-
    • Inchi: 1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m0/s1
    • InChI-sleutel: CCEFMUBVSUDRLG-LPEHRKFASA-N
    • LACHT: O1[C@H]2C[C@@H](C(=C)C)CC[C@@]12C

Berekende eigenschappen

  • Exacte massa: 152.120115130g/mol
  • Monoisotopische massa: 152.120115130g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 197
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 12.5Ų
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.